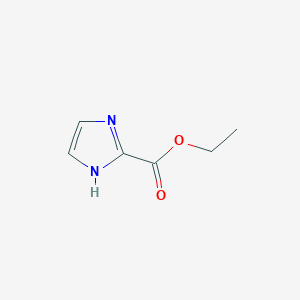
2,5-Dimethylpyridin-3-amine
説明
2,5-Dimethylpyridin-3-amine is a chemical compound with the CAS Number: 89943-02-2 . It has a molecular weight of 122.17 and its IUPAC name is 2,5-dimethyl-3-pyridinamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of amines like 2,5-Dimethylpyridin-3-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 2,5-Dimethylpyridin-3-amine is 1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2,5-Dimethylpyridin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Pharmaceuticals: Drug Synthesis
In the pharmaceutical industry, 2,5-Dimethylpyridin-3-amine is used as a building block for synthesizing various drugs. Its derivatives are explored for their therapeutic potential, including antifungal properties and possibly as intermediates in creating novel medications .
Material Science: Chemical Synthesis
This compound plays a role in material science where it’s used in the synthesis of complex molecules. Its derivatives can be utilized to create materials with specific properties, such as enhanced durability or conductivity .
Chemical Synthesis: Building Blocks
2,5-Dimethylpyridin-3-amine: serves as a precursor in the synthesis of pyrimidinamine derivatives, which are valuable in developing new agrochemicals. These derivatives are crucial for creating compounds with excellent biological activity, including fungicides .
Biochemistry: Biogenic Amine Study
Biogenic amines are essential in biochemistry for physiological functions and as precursors of hormones2,5-Dimethylpyridin-3-amine may be used in the study of these compounds, which have significant roles in growth regulation, nerve conduction, and blood pressure control .
Industrial Applications: Intermediate Compound
In various industrial applications, 2,5-Dimethylpyridin-3-amine is employed as an intermediate compound. It’s involved in the production of chemicals that require specific nitrogen-containing structures .
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridin-3-amine | |
CAS RN |
89943-02-2 | |
| Record name | 2,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine advantageous in the development of CRF(1) receptor antagonists?
A: Research indicates that incorporating 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine into pyrazinone-based structures led to enhanced potency and improved in vivo properties as CRF(1) receptor antagonists []. Specifically, compound 19e in the study, which contains this novel group, exhibited high binding affinity (IC₅₀ = 0.86 nM) and demonstrated efficacy in a rat model of anxiety [].
Q2: How does the incorporation of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine impact the metabolic profile of pyrazinone-based CRF(1) receptor antagonists?
A: A key concern with the initial lead compound (compound 8) was the formation of significant levels of reactive metabolites, potentially leading to undesirable drug reactions []. The introduction of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine in compound 19e significantly reduced the formation of reactive metabolites. Analysis showed that glutathione (GSH) adducts, indicative of reactive metabolite formation, were only estimated to be 0.1% of the total drug-related material excreted []. This suggests a more favorable metabolic profile for compounds containing this novel group.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)





